Lantibiotic lichenicidin VK21 A2

Antimicrobial peptides Lantibiotic synergy Structure–activity relationship

Researchers investigating two-peptide lantibiotic mechanisms require the authentic β-component-cross-system substitutions fail due to stringent lichenicidin biosynthetic specificity (LicT protease cannot process heterologous precursors). Lichenicidin VK21 A2 (Lchβ/Bliβ) is the validated membrane-disrupting peptide for pore-formation and leakage assays. • NMR structure (PDB 2KTO) enables rigorous structure-function correlation. • MIC benchmarks: 16-32 µg/mL (MSSA), 64-128 µg/mL (MRSA) for the A1:A2 system. • Alanine-scan mutagenesis dataset available to guide rational variant design. • Non-hemolytic and non-cytotoxic at antibacterial concentrations-critical advantage over cytolysin.

Molecular Formula
Molecular Weight
Cat. No. B1576239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantibiotic lichenicidin VK21 A2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lichenicidin VK21 A2 Procurement-Grade Profile


Lantibiotic lichenicidin VK21 A2 (UniProt P86476; also designated Lchβ or Bliβ) is the 32-amino-acid β-component of the class II two-peptide lantibiotic lichenicidin, isolated from Bacillus licheniformis VK21 [1]. The mature peptide (theoretical mass 3.03 kDa; experimental mass 3019.36 Da) contains four intramolecular thioether bridges, an N-terminal 2-oxobutyryl group, and adopts a predominantly hydrophobic α-helical conformation [2]. It functions as an obligatory partner with the α-component (Lchα/Bliα; 3249.51 Da), and together they exert potent, synergistic bactericidal activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [3].

1
Two-component lantibiotic β-peptide (Lchβ/Bliβ) requiring cognate α-partner for synergistic membrane disruption.
2
Defined NMR solution structure (PDB 2KTO) supports membrane insertion and structure–function studies.
3
Suitable as a pore-forming module for antimicrobial screening and lantibiotic engineering workflows.

Why VK21 A2 Cannot Be Replaced by Alternative β-Peptides


Lichenicidin VK21 A2 is not a stand-alone antimicrobial; its biological function depends on a specific, evolutionarily constrained partnership with its cognate α-peptide [1]. Attempts to substitute the β-component with the corresponding peptide from the I89 variant or from the closely related haloduracin system fail to yield mature, bioactive product because the lichenicidin biosynthetic machinery—including the bifunctional transporter-protease LicT—is highly specific to its dedicated precursor peptides [2]. Even within the lichenicidin family, the VK21 A2 peptide possesses unique structural features (a prolonged hydrophobic α-helix with a distinct thioether bridging pattern) that dictate its differential membrane-perturbing capacity compared with the α-component and with other two-peptide lantibiotics, making inter-peptide substitution scientifically invalid without complete re-engineering of the system [3].

Partner specificity
Activity depends on the dedicated Lchα peptide; β-peptides from haloduracin or I89 variant are not processed by lichenicidin machinery and may not support functional synergy.
Structural mismatch
The prolonged hydrophobic α-helix and distinct thioether bridging pattern of VK21 A2 dictate membrane-perturbing capacity; structurally similar β-peptides may exhibit different leakage kinetics.
Biosynthetic barrier
Heterologous expression systems require the exact lchA2 gene; substituting with other lantibiotic core peptides leads to zero mature product yield.

Comparative Evidence for VK21 A2 Against Relevant Analogs


Synergistic Nanomolar Potency of the Paired Peptides

The lichenicidin VK21 A2 peptide (Lchβ) alone displays only weak antimicrobial activity at micromolar concentrations; however, when combined at a 1:1 molar ratio with its cognate Lchα peptide, the potency shifts into the nanomolar range against Gram-positive bacteria [1]. This >100-fold enhancement in potency upon pairing constitutes the core functional differentiation of VK21 A2 from single-component lantibiotics such as nisin, which operates via a single-peptide mechanism [2].

Synergy potency shift
Head-to-head
Lchα + Lchβ (1:1) shifts MIC from micromolar (single peptide) to nanomolar range against Gram-positive bacteria, a >100-fold enhancement.
Reported synergy context supporting two-component antimicrobial screening.
Strain-dependent MIC; standalone β-peptide shows only weak activity.
Antimicrobial peptides Lantibiotic synergy Structure–activity relationship

Clinical-Strain MIC and Safety Margin Versus Cytolysin

Quantitative MIC determinations for the purified two-peptide lichenicidin system (Bliα + Bliβ) against methicillin-sensitive and methicillin-resistant S. aureus have been reported, providing a direct benchmark for procurement specifications [1]. At the MIC, lichenicidin achieved complete elimination of MSSA in under 3 hours, indicative of rapid bactericidal action [1]. In contrast, the other well-characterized two-peptide lantibiotic cytolysin is hemolytic and cytotoxic, severely limiting its therapeutic applicability [2].

MIC & human cell response
Cross-study
Lichenicidin system MIC: 16–32 µg/ml (MSSA), 64–128 µg/ml (MRSA). Non-hemolytic and non-cytotoxic to human erythrocytes and fibroblasts at antibacterial concentrations, unlike cytolysin.
Supports antimicrobial screening endpoint review and host-cell selectivity context.
Rapid bactericidal action (
Membrane leakage role
Head-to-head
Bliβ alone induces high leakage in LUV models; Bliα binds lipid II. Combined, leakage kinetics accelerate significantly (fluorescence dequenching).
Modular functional separation context for membrane biophysics studies.
LUV composition: DOPC/DOPG ± lipid II.
Conformational divergence
Head-to-head
VK21 A2 (Lchβ) adopts a prolonged hydrophobic α-helix; VK21 A1 (Lchα) has structured N-/C-terminal domains with a flexible loop. PDB 2KTO vs 2KTN.
Structural basis for distinct membrane insertion vs. lipid II anchoring roles.
NMR in methanol-d3; RMSD highlights domain arrangement differences.
Biosynthetic exclusivity
Head-to-head
Lichenicidin biosynthetic machinery (LicM1/M2/T) processes only Bliβ; haloduracin Halβ yields zero mature product, even with lichenicidin leader sequences.
Non-promiscuous substrate specificity critical for heterologous pathway engineering.
Verified by LC-ESI-MS in E. coli expression system.
Mutational tolerance map
Head-to-head
Ala substitutions at Thr25, Cys28, Thr29A abolish both peptide production and bioactivity; N-terminal modifications generally tolerated.
C-terminal thioether bridge region is essential for production competence; informs variant library design.
E. coli trans complementation; bioassay vs. M. luteus.
MRSA Bactericidal kinetics Anti-infective procurement

Membrane-Leakage Role Versus Lipid II Anchoring

Mechanistic dissection reveals a clear functional division between the two peptides: Bliβ (VK21 A2) alone can induce high levels of membrane leakage in large unilamellar vesicle (LUV) models, whereas Bliα exhibits low membrane affinity but specifically binds the peptidoglycan precursor lipid II to anchor the complex [1]. The leakage induced by Bliβ is faster in the presence of Bliα, demonstrating kinetic synergy [1]. This contrasts with the single-peptide lantibiotic nisin, where both lipid II binding and pore formation reside within the same molecule [2].

Membrane leakage role
Head-to-head
Bliβ alone induces high leakage in LUV models; Bliα binds lipid II. Combined, leakage kinetics accelerate significantly (fluorescence dequenching).
Modular functional separation context for membrane biophysics studies.
LUV composition: DOPC/DOPG ± lipid II.
Membrane biophysics Mode of action Lipid II targeting

Conformational Divergence Between VK21 A2 and A1

NMR solution structures in methanol reveal that lichenicidin VK21 A2 (Lchβ) folds as a prolonged hydrophobic α-helix flanked by flexible N- and C-terminal segments, whereas VK21 A1 (Lchα) displays well-structured N- and C-terminal domains connected by a flexible loop stabilized by a single thioether bridge (Ala11-S-Ala21) [1]. This conformational divergence underlies their distinct functional roles, with the helical hydrophobic character of VK21 A2 driving membrane insertion and the domain-organized structure of VK21 A1 enabling dual lipid II binding site presentation [2].

Conformational divergence
Head-to-head
VK21 A2 (Lchβ) adopts a prolonged hydrophobic α-helix; VK21 A1 (Lchα) has structured N-/C-terminal domains with a flexible loop. PDB 2KTO vs 2KTN.
Structural basis for distinct membrane insertion vs. lipid II anchoring roles.
NMR in methanol-d3; RMSD highlights domain arrangement differences.
NMR spectroscopy Peptide conformation Structure–function relationship

Biosynthetic Specificity Versus Haloduracin Machinery

The lichenicidin biosynthetic machinery (dehydratase LicM1, cyclase LicM2, transporter-protease LicT) expressed in Escherichia coli is highly specific to the Bliα and Bliβ precursor peptides and cannot process haloduracin core peptides, even when fused to lichenicidin leader sequences [1]. This demonstrates that lichenicidin VK21 A2 possesses unique recognition determinants that are not interchangeable with the structurally analogous Halβ peptide from Bacillus halodurans, despite their sequence similarity [2].

Biosynthetic exclusivity
Head-to-head
Lichenicidin biosynthetic machinery (LicM1/M2/T) processes only Bliβ; haloduracin Halβ yields zero mature product, even with lichenicidin leader sequences.
Non-promiscuous substrate specificity critical for heterologous pathway engineering.
Verified by LC-ESI-MS in E. coli expression system.
Heterologous expression Biosynthetic engineering Lanthipeptide specificity

C-Terminal Mutagenesis Tolerance Map

Systematic alanine-scanning mutagenesis of Bliβ (VK21 A2) identified that substitution of C-terminal residues BliβThr25, BliβCys28, and BliβThr29A abolishes both peptide production and bioactivity, while N-terminal substitutions are generally tolerated [1]. This contrasts with Bliα, where the homologous Glu26Ala mutation abolishes activity without affecting production, reflecting its essential role in lipid II binding [1]. These residue-level functional constraints provide a quantitative mutational tolerance map specific to VK21 A2.

Mutational tolerance map
Head-to-head
Ala substitutions at Thr25, Cys28, Thr29A abolish both peptide production and bioactivity; N-terminal modifications generally tolerated.
C-terminal thioether bridge region is essential for production competence; informs variant library design.
E. coli trans complementation; bioassay vs. M. luteus.
Mutagenesis Lantibiotic engineering Structure–activity relationship

Application Scenarios for VK21 A2 Driven by Differentiation Evidence


Membrane Disruption Assays with the Pore-Forming Module

Investigators requiring a well-characterized β-peptide for membrane leakage and pore formation assays should select VK21 A2 (Lchβ) based on direct evidence that it alone induces high levels of leakage in LUV models and that this activity is kinetically enhanced by its α-partner [1]. The availability of both the NMR structure (PDB 2KTO) and quantitative leakage data enables rigorous structure–function correlation studies that cannot be performed with uncharacterized two-peptide lantibiotic β-components.

Non-Cytotoxic Anti-MRSA Lead Evaluation

For translational programs targeting MRSA and VRE where host toxicity is a go/no-go criterion, the lichenicidin VK21 A1:A2 system offers documented non-hemolytic and non-cytotoxic profiles at antibacterial concentrations—a critical advantage over the only other deeply characterized two-peptide lantibiotic comparator, cytolysin, which is hemolytic [1]. MIC values of 16–32 µg/ml (MSSA) and 64–128 µg/ml (MRSA) provide quantitative benchmarks for in vivo efficacy study design [1].

Heterologous Pathway Engineering with a Non-Promiscuous Substrate

Bioengineering groups constructing lantibiotic production platforms in E. coli or other heterologous hosts should use the lchA2 structural gene encoding VK21 A2, because the cognate biosynthetic machinery (LicM1, LicM2, LicT) does not process haloduracin or other related β-peptide precursors [1]. This stringent substrate specificity ensures that pathway engineering efforts will not be confounded by cross-reactivity, and the alanine-scan dataset provides a roadmap for rational variant design [2].

Modular Lipid II-Targeting Research

The physical separation of lipid II anchoring (VK21 A1) and membrane disruption (VK21 A2) in lichenicidin provides a unique experimental paradigm for dissecting the contributions of each function to overall antimicrobial activity [1]. Researchers can independently vary the concentration, sequence, or structure of VK21 A2 while holding the lipid II-binding module constant, enabling modular structure–activity relationship studies that are not feasible with single-peptide lantibiotics such as nisin [2].

Application
Selection Property
Validation Focus
Membrane disruption assays
Pore-forming module with NMR-characterized hydrophobic helix
Leakage kinetics in LUV models; synergy with α-partner
Antimicrobial screening (MRSA/VRE)
Documented non-hemolytic profile in human cell assays
MIC endpoint review; time-kill against clinical isolates
Heterologous pathway engineering
Non-promiscuous substrate for lichenicidin biosynthetic enzymes
Mature peptide yield; LC-MS identity confirmation
Modular lipid II-targeting studies
Physical separation of anchoring (α) and disruption (β) functions
Independent variation of β-component; structure–activity relationship mapping
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